

Unraveling the Physicochemical Profile of CAS 158129-94-3: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Red 362*

Cat. No.: *B1176498*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound registered under CAS number 158129-94-3, commonly known as **Disperse Red 362**, is a synthetic dye with applications in the textile industry. However, a comprehensive understanding of its physicochemical properties is hampered by significant discrepancies in publicly available data regarding its molecular structure. This guide aims to consolidate the existing information, highlight the current challenges in defining its precise chemical identity, and provide general experimental frameworks for characterizing such compounds.

The Challenge of Structural Ambiguity

A critical challenge in characterizing CAS 158129-94-3 is the conflicting information regarding its molecular formula and structure. Different databases and suppliers report disparate structures, which fundamentally impacts all other physicochemical data. The primary reported structures include:

- A sulfonated aromatic compound with the molecular formula $C_{32}H_{21}N_5Na_2O_6S_2$.
- A benzopyran derivative with the molecular formula $C_{23}H_{18}N_4O_2$.^[1]
- A significantly larger and more complex molecule with the formula $C_{79}H_{100}N_6O_9$, as listed in the PubChem database.^[2]

This lack of a definitive, universally accepted structure for CAS 158129-94-3 makes it impossible to assign a precise molecular weight and consequently hinders the accurate prediction and experimental determination of its physicochemical properties. Until a conclusive structural elucidation is published and verified, the information presented should be interpreted with caution.

Physicochemical Properties

Due to the aforementioned structural discrepancies, a definitive set of quantitative physicochemical properties for CAS 158129-94-3 cannot be provided. However, some qualitative and conflicting quantitative data have been reported.

Table 1: Summary of Reported Physicochemical Properties for CAS 158129-94-3 (**Disperse Red 362**)

Property	Reported Value(s)	Source(s)
Molecular Formula	<chem>C32H21N5Na2O6S2</chem> <chem>C23H18N4O2</chem> <chem>C79H100N6O9</chem>	[3] [1] [2]
Molecular Weight	Not Available (NA) / 0 382.41 g/mol 1277.7 g/mol	[4] [1] [2]
Physical Appearance	Fluorescent pink or red powder	[5]
Solubility	Soluble in acetone and alcohol; Insoluble in water.	[3]
Melting Point	No data available	
Boiling Point	No data available	
pKa	No data available	

Experimental Protocols for Physicochemical Characterization

For researchers aiming to characterize **Disperse Red 362** or similar disperse dyes, the following established experimental protocols can be employed.

Melting Point Determination

The melting point of a solid dye can be determined using the capillary method with a melting point apparatus.

Methodology:

- Sample Preparation: A small amount of the dry, powdered dye is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
- Heating: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) around the expected melting point.
- Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point Determination

For high molecular weight, non-volatile solids like dyes, a traditional boiling point determination is not feasible as they will likely decompose before boiling at atmospheric pressure. Techniques for determining the boiling point of liquids, such as distillation or the Thiele tube method, are not applicable.^[6]

pKa Determination

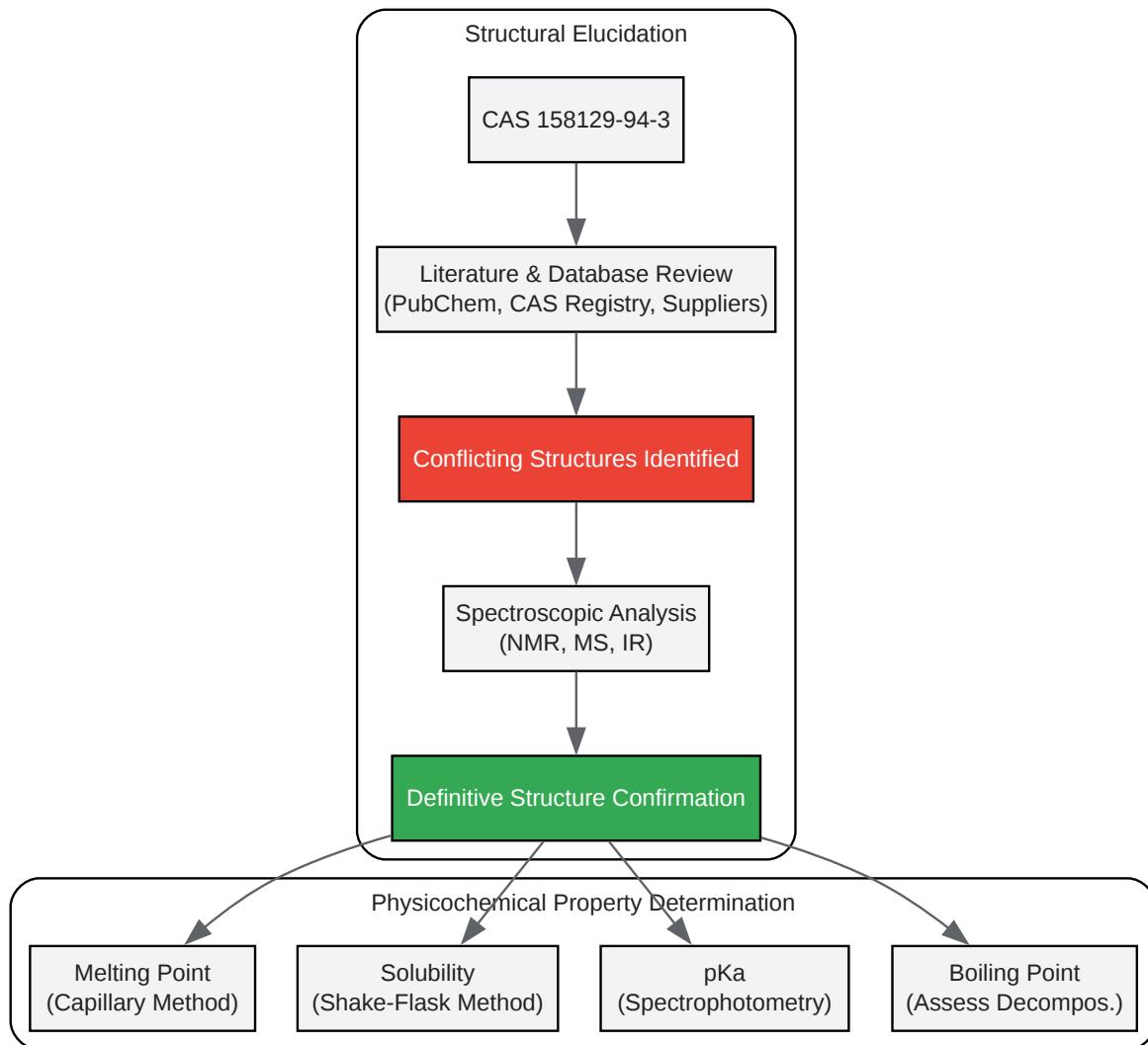
The acid dissociation constant (pKa) for ionic dyes, particularly those containing acidic or basic functional groups like sulfonic acid groups, can be determined spectrophotometrically.^[7]

Methodology:

- Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of the dye is also prepared.

- Spectrophotometric Measurement: A constant aliquot of the dye stock solution is added to each buffer solution. The absorbance of each solution is measured at the wavelength of maximum absorbance (λ_{max}) for either the acidic or basic form of the dye.
- Data Analysis: The absorbance values are plotted against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the Henderson-Hasselbalch equation can be used in conjunction with the measured absorbance values to calculate the pKa.^[7]

Solubility Determination


The solubility of a disperse dye in various solvents can be quantitatively determined using a saturation shake-flask method followed by spectrophotometric analysis.

Methodology:

- Saturation: An excess amount of the dye is added to a known volume of the solvent in a sealed flask.
- Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: The saturated solution is filtered to remove the undissolved solid.
- Quantification: A known volume of the clear, saturated solution is diluted, and its absorbance is measured using a UV-Vis spectrophotometer at the λ_{max} of the dye.
- Calculation: The concentration of the dye in the saturated solution is calculated using a previously established calibration curve (absorbance vs. concentration), thus providing the solubility.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a compound with an ambiguous identity like CAS 158129-94-3.

[Click to download full resolution via product page](#)

Figure 1. Workflow for structural and physicochemical characterization.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of **Disperse Red 362**. One source mentions its use in biomedical applications for visualizing cellular structures and in pharmaceutical formulations for

drug administration, but provides no further details or citations.[\[4\]](#) Further research would be required to investigate any potential biological effects.

Conclusion

The characterization of the physicochemical properties of CAS number 158129-94-3 is fundamentally impeded by the lack of a single, confirmed chemical structure. Researchers and professionals in drug development should be aware of the conflicting information and prioritize the definitive structural elucidation of this compound before undertaking further studies. The experimental protocols outlined in this guide provide a framework for the systematic characterization of this and other similar disperse dyes once a verified structure is obtained.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Disperse Red 362 Red Bg 100% CAS: 158129-94-3 Disperse Dyestuff - Dyestuff and Chemical [orienchem.en.made-in-china.com]
- 2. C.I. Disperse Red 362 | C79H100N6O9 | CID 168266306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Disperse Red 362 Manufacturer in Mumbai, Disperse Red 362 Exporter [dyestuff.co.in]
- 4. Disperse Red 362 CAS#: 158129-94-3 [m.chemicalbook.com]
- 5. Buy Disperse Red 362 (EVT-1518562) | 158129-94-3 [evitachem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of the dissociation constants of sulfonated azo dyes by capillary zone electrophoresis and spectrophotometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Physicochemical Profile of CAS 158129-94-3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1176498#cas-number-158129-94-3-physicochemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com